molecular formula C6H11Na2O9P B12673744 beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt CAS No. 99192-54-8

beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt

Cat. No.: B12673744
CAS No.: 99192-54-8
M. Wt: 304.10 g/mol
InChI Key: XADWIZGYDSTQGF-LDOMYYAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt: is a chemical compound with the molecular formula C6H11Na2O9P. It is a phosphorylated derivative of fructose, specifically a disodium salt form. This compound is often used in biochemical research and has various applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt typically involves the phosphorylation of beta-D-fructofuranose. This process can be achieved through the reaction of beta-D-fructofuranose with phosphoric acid in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the selective phosphorylation at the desired position on the fructofuranose molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale phosphorylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final disodium salt form.

Chemical Reactions Analysis

Types of Reactions

Beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperature, pH, and reaction time to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield different phosphorylated derivatives, while substitution reactions can produce a variety of functionalized fructofuranose compounds.

Scientific Research Applications

Beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies involving carbohydrate metabolism and enzymatic reactions.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of biochemical products and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical processes. The phosphorylation state of the compound plays a crucial role in its activity and interactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Beta-D-Fructofuranose 2-phosphate
  • Beta-D-Fructofuranose 6-phosphate
  • Alpha-D-Glucose 1-phosphate

Uniqueness

Beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt is unique due to its specific phosphorylation at the 1-position of the fructofuranose molecule. This distinct structural feature imparts unique chemical and biological properties, differentiating it from other phosphorylated sugars.

Properties

CAS No.

99192-54-8

Molecular Formula

C6H11Na2O9P

Molecular Weight

304.10 g/mol

IUPAC Name

disodium;(2R,3S,4S,5R)-2-hydroxy-5-(hydroxymethyl)-2-(phosphonooxymethyl)oxolane-3,4-diolate

InChI

InChI=1S/C6H11O9P.2Na/c7-1-3-4(8)5(9)6(10,15-3)2-14-16(11,12)13;;/h3-5,7,10H,1-2H2,(H2,11,12,13);;/q-2;2*+1/t3-,4-,5+,6-;;/m1../s1

InChI Key

XADWIZGYDSTQGF-LDOMYYAMSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@](O1)(COP(=O)(O)O)O)[O-])[O-])O.[Na+].[Na+]

Canonical SMILES

C(C1C(C(C(O1)(COP(=O)(O)O)O)[O-])[O-])O.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.